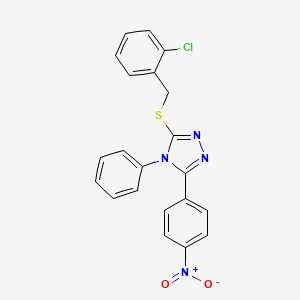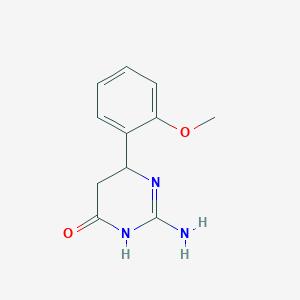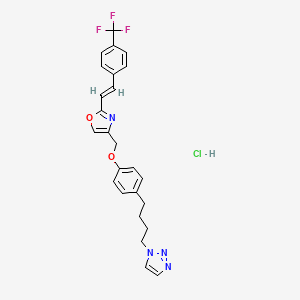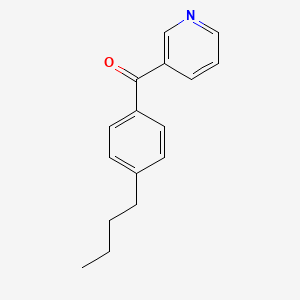![molecular formula C21H14ClNOS B11769803 N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11769803.png)
N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a biphenyl group, a chlorobenzo[b]thiophene moiety, and a carboxamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Chlorobenzo[b]thiophene Moiety: The chlorobenzo[b]thiophene moiety can be prepared via a cyclization reaction involving a suitable precursor such as a 2-alkynylthiophene and a chlorinating agent.
Coupling Reaction: The final step involves coupling the biphenyl group with the chlorobenzo[b]thiophene moiety through an amide bond formation reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzo[b]thiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound can either inhibit or accelerate Aβ42 aggregation depending on its structural orientation and concentration.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylbenzofuran-2-carboxamide: Similar in structure but contains a benzofuran moiety instead of a benzo[b]thiophene.
N-(Biphenyl-2-yl)-2-chloropyridine-3-carboxamide: Contains a pyridine ring instead of a benzo[b]thiophene moiety.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is unique due to its specific combination of a biphenyl group and a chlorobenzo[b]thiophene moiety, which imparts distinct chemical and biological properties. Its ability to modulate amyloid beta aggregation sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C21H14ClNOS |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
3-chloro-N-(4-phenylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H14ClNOS/c22-19-17-8-4-5-9-18(17)25-20(19)21(24)23-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,24) |
Clé InChI |
GLHNRRUDFJUQBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B11769728.png)



![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)








